molecular formula C24H16FN7O B214885 4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide

4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide

Cat. No. B214885
M. Wt: 437.4 g/mol
InChI Key: KKAQUEIFMBEENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide is not fully understood. However, it has been found to inhibit the activity of cyclic AMP phosphodiesterase, which plays a role in various biological processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide has been found to have a wide range of biochemical and physiological effects. Some of these effects include:
1. Antitumor Activity: This compound has been found to have antitumor activity, making it a potential candidate for cancer research.
2. Neuroprotective Effects: This compound has been found to have neuroprotective effects, making it a valuable tool for investigating neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Vasodilatory Effects: 4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide has been found to have vasodilatory effects, making it a potential candidate for cardiovascular research.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide in lab experiments include its wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

Some potential future directions for research on 4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide include:
1. Investigating its potential as a therapeutic agent for cancer and neurological disorders.
2. Exploring its potential as a cardiovascular drug.
3. Studying its mechanism of action to fully understand its biochemical and physiological effects.
4. Developing new derivatives of this compound to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide is a valuable tool for investigating various biological processes. This compound has been found to have a wide range of biochemical and physiological effects, making it a potential candidate for cancer research, neurological disorders, and cardiovascular research. However, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide involves several steps. The first step involves the reaction of 2-aminopyrimidine with 2-fluorobenzonitrile to produce 2-(2-fluorophenyl)pyrimidine. The second step involves the reaction of 2-(2-fluorophenyl)pyrimidine with 1-phenyl-1H-tetrazole-5-thiol to produce 5-(1-phenyl-1H-tetrazol-5-yl)-2-(2-fluorophenyl)pyrimidine. The final step involves the reaction of 5-(1-phenyl-1H-tetrazol-5-yl)-2-(2-fluorophenyl)pyrimidine with benzoyl chloride to produce 4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide.

Scientific Research Applications

4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the potential research applications of this compound include:
1. Cancer Research: 4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide has been found to have antitumor activity, making it a potential candidate for cancer research.
2. Neurological Disorders: This compound has been found to have neuroprotective effects, making it a valuable tool for investigating neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Research: 4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide has been found to have vasodilatory effects, making it a potential candidate for cardiovascular research.

properties

Product Name

4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide

Molecular Formula

C24H16FN7O

Molecular Weight

437.4 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)-5-(1-phenyltetrazol-5-yl)pyrimidin-2-yl]benzamide

InChI

InChI=1S/C24H16FN7O/c25-20-9-5-4-8-18(20)21-19(24-29-30-31-32(24)17-6-2-1-3-7-17)14-27-23(28-21)16-12-10-15(11-13-16)22(26)33/h1-14H,(H2,26,33)

InChI Key

KKAQUEIFMBEENZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)N

Origin of Product

United States

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